molecular formula C7H5N3O6.C4H8N8O8.Al<br>C11H13AlN11O14 B12775890 Octonal CAS No. 78413-87-3

Octonal

Cat. No.: B12775890
CAS No.: 78413-87-3
M. Wt: 550.27 g/mol
InChI Key: FTAFBCWHLFKBFJ-UHFFFAOYSA-N
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Description

Octanol, also known as octan-1-ol, is an organic compound with the molecular formula C₈H₁₈O. It is a fatty alcohol and is one of the many isomers known generically as octanols. Octanol is a colorless liquid with a characteristic aromatic odor and is used in the synthesis of esters for perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanol is primarily produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 9 \text{C}_2\text{H}_4 \rightarrow \text{Al(C}8\text{H}{17}\text{)}_3 ] [ \text{Al(C}8\text{H}{17}\text{)}_3 + 3 \text{O} + 3 \text{H}_2\text{O} \rightarrow 3 \text{HOC}8\text{H}{17} + \text{Al(OH)}_3 ]

Another method involves the dimerization of 1,3-butadiene with the addition of one molecule of water, catalyzed by palladium complexes, followed by hydrogenation .

Industrial Production Methods

The industrial production of octanol involves the hydrotreating of paraffin oil mixed with hydrogen at high temperature and pressure to reduce unsaturated hydrocarbons to saturated hydrocarbons. This is followed by an alcoholization reaction where the hydrotreated paraffin oil reacts with syngas (a mixture of hydrogen and carbon monoxide) under the action of a catalyst to produce octanol and water .

Chemical Reactions Analysis

Types of Reactions

Octanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Octanol exerts its effects primarily through its interaction with lipid membranes. It disrupts membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly effective against microbial cells, where it induces apoptosis and disrupts metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanol is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent solvent and intermediate in various chemical reactions. Its ability to disrupt lipid membranes also makes it valuable in antimicrobial applications .

Properties

CAS No.

78413-87-3

Molecular Formula

C7H5N3O6.C4H8N8O8.Al
C11H13AlN11O14

Molecular Weight

550.27 g/mol

InChI

InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2;

InChI Key

FTAFBCWHLFKBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al]

physical_description

Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Origin of Product

United States

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